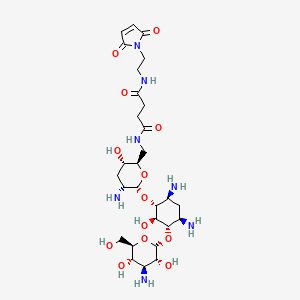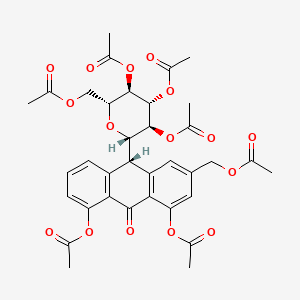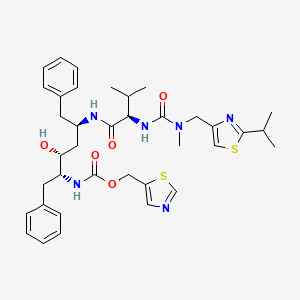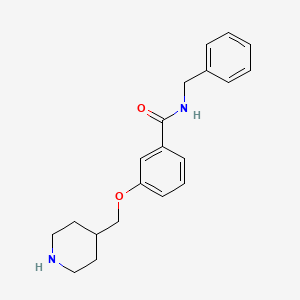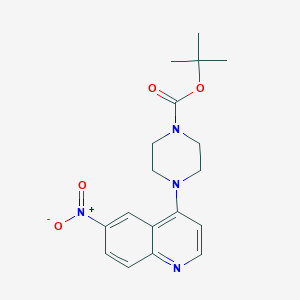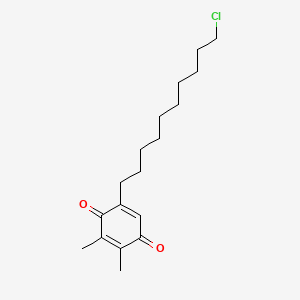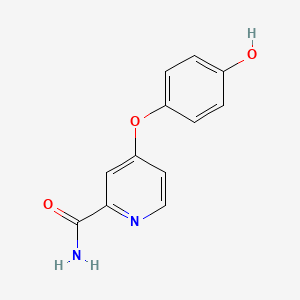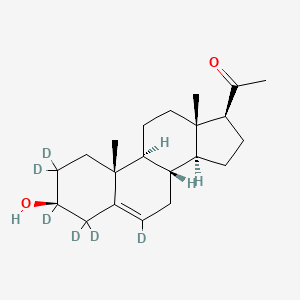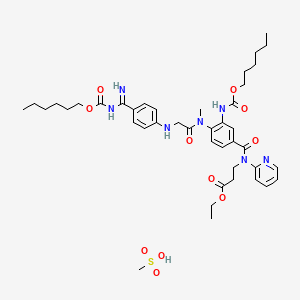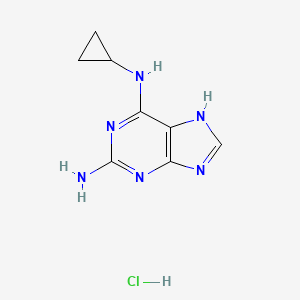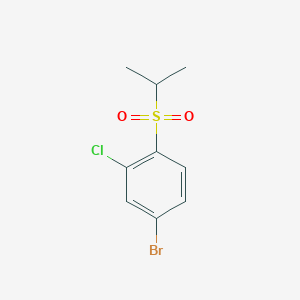
4-Bromo-2-chloro-1-propan-2-ylsulfonylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-chloro-1-propan-2-ylsulfonylbenzene is an organic compound characterized by a benzene ring substituted with a bromo group, a chloro group, and a propan-2-ylsulfonyl group. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-1-propan-2-ylsulfonylbenzene typically involves multiple steps, starting with the bromination and chlorination of benzene derivatives. The sulfonyl group can be introduced through a sulfonation reaction, followed by further functional group modifications.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of specific catalysts and solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-chloro-1-propan-2-ylsulfonylbenzene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the functional groups.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents like potassium permanganate or chromic acid.
Reduction reactions may involve hydrogenation or the use of reducing agents such as lithium aluminum hydride.
Substitution reactions typically require strong acids or bases, depending on the nature of the substituent.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-chloro-1-propan-2-ylsulfonylbenzene is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms.
Industry: The compound is used in the production of materials and chemicals with specific properties.
Wirkmechanismus
The mechanism by which 4-Bromo-2-chloro-1-propan-2-ylsulfonylbenzene exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-chlorobenzene
1-Propan-2-ylsulfonylbenzene
2-Chloro-4-bromopropane
Uniqueness: 4-Bromo-2-chloro-1-propan-2-ylsulfonylbenzene is unique due to its specific combination of substituents, which influences its reactivity and applications compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Eigenschaften
Molekularformel |
C9H10BrClO2S |
|---|---|
Molekulargewicht |
297.60 g/mol |
IUPAC-Name |
4-bromo-2-chloro-1-propan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C9H10BrClO2S/c1-6(2)14(12,13)9-4-3-7(10)5-8(9)11/h3-6H,1-2H3 |
InChI-Schlüssel |
MFNOJFARAYDUIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)C1=C(C=C(C=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


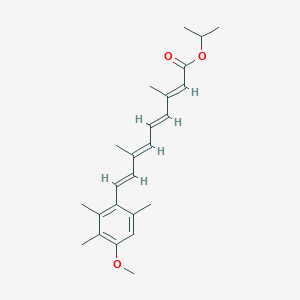
![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B15354675.png)
